molecular formula C6H12O2 B3021168 2-Ethyl-4-methyl-1,3-dioxolane CAS No. 4359-46-0

2-Ethyl-4-methyl-1,3-dioxolane

Cat. No. B3021168
CAS RN: 4359-46-0
M. Wt: 116.16 g/mol
InChI Key: CSZCLQLJVFLXLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-4-methyl-1,3-dioxolane is a chemical compound with the molecular formula C6H12O2 . It is used as a flavoring agent in the food industry . The molecular weight of this compound is 116.16 g/mol .


Synthesis Analysis

The synthesis of 2-Ethyl-4-methyl-1,3-dioxolane has been linked to the resin manufacturing process . It can be produced from propylene glycol and propionaldehyde in the presence of an acidic catalyst .


Molecular Structure Analysis

The molecular structure of 2-Ethyl-4-methyl-1,3-dioxolane consists of 6 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The InChI representation of the molecule is InChI=1S/C6H12O2/c1-3-6-7-4-5 (2)8-6/h5-6H,3-4H2,1-2H3 .


Chemical Reactions Analysis

The formation and stability of 2-Ethyl-4-methyl-1,3-dioxolane were examined under the conditions present in the wastewater of a resin manufacturer . Hydrolysis occurred on the order of hours at pH 3, and its stability was questionable even at pH 7, but appeared to be stable at pH 9 .


Physical And Chemical Properties Analysis

2-Ethyl-4-methyl-1,3-dioxolane has a density of 0.9±0.1 g/cm³, a boiling point of 125.0±8.0 °C at 760 mmHg, and a vapor pressure of 15.0±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 34.8±3.0 kJ/mol and a flash point of 29.4±12.3 °C . The index of refraction is 1.399 .

Safety and Hazards

The compound is classified as Acute Tox. 4 Inhalation, Eye Irrit. 2, Flam. Liq. 2, Skin Irrit. 2, and STOT SE 3 . It is recommended to keep away from open flames, hot surfaces, and sources of ignition .

Future Directions

The compound has been linked to taste and odor episodes in drinking water around the world . Future research could focus on the formation, stability, and odor characterization of 2-Ethyl-4-methyl-1,3-dioxolane, particularly in relation to its presence in drinking water .

Mechanism of Action

Target of Action

2-Ethyl-4-methyl-1,3-dioxolane is a chemical compound with the molecular formula C6H12O2

Mode of Action

It has been used as a reagent in the selective ketalization of 1-oxo functions . This suggests that it may interact with its targets by forming ketal linkages, which can alter the chemical structure and properties of the target molecules.

Biochemical Pathways

Its use in ketalization reactions suggests that it may be involved in modifying biochemical pathways by altering the chemical structure of key molecules .

Result of Action

It has been used in the synthesis of certain polymers , suggesting that it may have effects on polymer structure and properties.

properties

IUPAC Name

2-ethyl-4-methyl-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-3-6-7-4-5(2)8-6/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZCLQLJVFLXLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1OCC(O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20863376
Record name 2-Ethyl-4-methyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20863376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4359-46-0, 1568-99-6
Record name 2-Ethyl-4-methyl-1,3-dioxolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4359-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-4-methyl-1,3-dioxolane, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001568996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethyl-4-methyl-1,3-dioxolane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004359460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethyl-4-methyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20863376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-4-methyl-1,3-dioxolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.215
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-4-methyl-1,3-dioxolane
Reactant of Route 2
2-Ethyl-4-methyl-1,3-dioxolane
Reactant of Route 3
Reactant of Route 3
2-Ethyl-4-methyl-1,3-dioxolane
Reactant of Route 4
Reactant of Route 4
2-Ethyl-4-methyl-1,3-dioxolane
Reactant of Route 5
Reactant of Route 5
2-Ethyl-4-methyl-1,3-dioxolane
Reactant of Route 6
2-Ethyl-4-methyl-1,3-dioxolane

Q & A

Q1: What is the primary source of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD) in the environment?

A: 2-EMD has been identified as a volatile organic compound emitted from polyester resin manufacturing plants. [] This release occurs during the synthesis of polyester resins, specifically through the cyclic acetalization of vicinal diols in the presence of acid catalysts. []

Q2: How is 2-ethyl-4-methyl-1,3-dioxolane (2-EMD) connected to propylene carbonate decomposition in lithium-ion batteries?

A: While not directly a product of propylene carbonate decomposition, 2-EMD is structurally similar to identified decomposition products. Research indicates that propylene carbonate oxidation forms radical cations, eventually leading to products like trans-2-ethyl-4-methyl-1,3-dioxolane and cis-2-ethyl-4-methyl-1,3-dioxolane. [] These compounds share the core 1,3-dioxolane structure with 2-EMD, suggesting potential formation pathways from similar precursors.

Q3: Can 2-ethyl-4-methyl-1,3-dioxolane (2-EMD) be found in drinking water, and if so, what are the implications?

A: Yes, 2-EMD has been detected in drinking water as a contaminant, often alongside related compounds like 2-ethyl-5,5-dimethyl-1,3-dioxane (EDD). [, ] These contaminations are typically traced back to industrial spills, as these compounds are by-products of polyester resin production. [] While not directly causing illness, the presence of 2-EMD and similar compounds significantly impacts the taste and odor of water, leading to public concern and potential anxiety surrounding water quality. [, ]

Q4: How does the structure of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD) influence its odor profile?

A: While the exact mechanism is not fully understood, research suggests that the structure of 2-EMD, particularly its cyclic acetal structure, plays a crucial role in its odor profile. [] Studies comparing 2-EMD with similar cyclic acetals, such as 5,5-dimethyl-1,3-dioxane (DMD), 2,5,5-trimethyl-1,3-dioxane (TMD), and 2-isopropyl-5,5-dimethyl-1,3-dioxane (IDMD), reveal that even slight structural variations significantly alter the perceived odor. [] This highlights the complex relationship between molecular structure and odor perception.

Q5: How is 2-ethyl-4-methyl-1,3-dioxolane (2-EMD) detected and analyzed in environmental and biological samples?

A: Gas chromatography-mass spectrometry (GC-MS), coupled with techniques like liquid-liquid extraction (LLE) or cryofocusing, is commonly employed for detecting and quantifying 2-EMD. [, , ] These methods provide high sensitivity and selectivity, enabling the identification and quantification of 2-EMD even at trace levels in complex matrices like water or air samples. [, ]

Q6: Are there any known applications of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD) in chemical synthesis or other industrial processes?

A: While 2-EMD itself might not be directly used in chemical synthesis, its formation as a by-product during polyester resin production [] suggests potential applications in related fields. Further research is needed to explore its reactivity and potential uses in various chemical reactions or industrial processes.

Q7: What is the significance of studying the cis and trans isomers of 2-ethyl-4-methyl-1,3-dioxolane?

A: Understanding the behavior of cis and trans isomers of 2-EMD is crucial because they exhibit different chemical reactivities. Studies focusing on hydrogenolysis reactions using LiAlH4–AlCl3 demonstrate that the cis isomer undergoes hydrogenolysis significantly faster than its trans counterpart. [] This difference in reactivity highlights the importance of considering stereochemistry when studying the fate and impact of 2-EMD in various environments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.